Product packaging for Ageladine A(Cat. No.:CAS No. 643020-13-7)

Ageladine A

Cat. No.: B3039178
CAS No.: 643020-13-7
M. Wt: 357.00 g/mol
InChI Key: QAKGJAQGTQLMFN-UHFFFAOYSA-N
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Description

Discovery and Initial Characterization from Marine Organisms

Ageladine A was first isolated and characterized from the marine sponge Agelas nakamurai mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govacs.orgeie.gropenarchives.grkemdikbud.go.idnih.gov. Later studies also reported its isolation from Agelas wiedenmayeri mdpi.commdpi.comresearchgate.netnih.gov. The initial discovery was part of research efforts aimed at identifying inhibitors of matrix metalloproteinases (MMPs) mdpi.comnih.govacs.orgeie.gr. The structure of this compound was elucidated through a combination of spectroscopic and chemical methods ebi.ac.uk. It is also identified by the identifier Chembl230806 ontosight.ai.

Structural Classification within Pyrrole-Imidazole Alkaloids

This compound belongs to the pyrrole-imidazole alkaloid (PIA) family, a significant group of secondary metabolites predominantly found in marine sponges mdpi.comresearchgate.netmdpi.comresearchgate.neteie.grnih.govebi.ac.ukrsc.orgnih.govsemanticscholar.org. Structurally, it is classified as a brominated pyrrole-imidazole alkaloid mdpi.comresearchgate.netresearchgate.netnih.goveie.grnih.gov. Its IUPAC name is 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine ebi.ac.uknih.govscbt.comhellobio.com. The molecule features a pyrrole (B145914) ring system substituted with two bromine atoms, linked to an imidazo[4,5-c]pyridine core ebi.ac.ukontosight.ainih.govhellobio.com.

Table 1: Key Chemical Properties of this compound

PropertyValueReference(s)
Source Organism(s)Agelas nakamurai, Agelas wiedenmayeri mdpi.comresearchgate.netmdpi.comresearchgate.netnih.govacs.orgeie.gropenarchives.grkemdikbud.go.idnih.gov
Class of CompoundBrominated Pyrrole-Imidazole Alkaloid mdpi.comresearchgate.netresearchgate.netnih.goveie.grnih.gov
Molecular FormulaC10H7Br2N5 ebi.ac.uknih.govscbt.comhellobio.com
Molecular Weight (Da)~357.00 (free base) ebi.ac.uknih.govscbt.comhellobio.comadipogen.comcaltagmedsystems.co.uk
IUPAC Name4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine ebi.ac.uknih.govscbt.comhellobio.com

Significance as a Marine Natural Product in Chemical Biology

This compound holds considerable significance in chemical biology due to its unique fluorescence characteristics and its potent inhibitory activities. Its pH-dependent fluorescence, emitting in the blue-green range, makes it an excellent tool for live imaging and pH sensing in biological systems mdpi.comresearchgate.netnih.govnih.govsemanticscholar.orgplos.org. The compound accumulates in acidic cellular compartments, such as vesicles, due to its membrane permeability and hydrophobic interactions, with fluorescence intensity increasing significantly under acidic conditions (pH 4-8) researchgate.netcaltagmedsystems.co.ukplos.org. This property allows researchers to visualize and quantify pH variations within cells, tissues, and even entire transparent marine organisms without causing apparent toxicity mdpi.comcaltagmedsystems.co.ukplos.org.

Furthermore, this compound is recognized for its inhibitory effects on matrix metalloproteinases (MMPs), including MMP-1, -2, -8, -9, -12, and -13 mdpi.comresearchgate.netmdpi.comacs.orgeie.grebi.ac.ukcaltagmedsystems.co.uk. This inhibition is linked to its anti-angiogenic activity, as MMPs play crucial roles in processes like tumor growth, migration, and the formation of new blood vessels mdpi.comresearchgate.netmdpi.comacs.orgebi.ac.ukcaltagmedsystems.co.ukconnectedpapers.com. Notably, this compound's mechanism of MMP inhibition may differ from conventional zinc-chelating inhibitors mdpi.comacs.orgeie.gr.

Table 2: Fluorescence and Biological Activity Profiles of this compound

Property/ActivityDescriptionReference(s)
Fluorescence pH-dependent, blue-green emission mdpi.comresearchgate.netnih.govnih.govsemanticscholar.orgplos.org
Excitation Maximum~370 nm mdpi.comresearchgate.netadipogen.comcaltagmedsystems.co.uk
Emission Range415 nm (peak) to 500 nm mdpi.comresearchgate.netadipogen.comcaltagmedsystems.co.uk
pH SensitivityStronger fluorescence at acidic pH (4-8), barely detectable at alkaline pH. Accumulates in acidic compartments. mdpi.comresearchgate.netnih.govcaltagmedsystems.co.ukplos.org
Biological Activity Matrix Metalloproteinase (MMP) Inhibition mdpi.comresearchgate.netmdpi.comacs.orgeie.grebi.ac.ukcaltagmedsystems.co.uk
Specific MMPs InhibitedMMP-1, -2, -8, -9, -12, -13 mdpi.comeie.grebi.ac.ukcaltagmedsystems.co.uk
Anti-angiogenic ActivityYes mdpi.comresearchgate.netmdpi.comacs.orgebi.ac.ukcaltagmedsystems.co.ukconnectedpapers.com
Effect on Cell MigrationInhibition of bovine aortic endothelial (BAE) cell migration mdpi.comeie.gr
Other Investigated ActivitiesPotential light-harvesting molecule for photosynthesis, STAT3 inhibition (via derivatives) plos.orgnih.govplos.org

Overview of Key Research Domains

Research on this compound spans several key domains, reflecting its multifaceted nature:

Total Synthesis: The unique structure and biological relevance of this compound have spurred considerable effort in developing efficient total synthesis strategies. Various research groups have reported and refined methods for its synthesis, often employing biomimetic approaches or cascade reactions mdpi.comresearchgate.netmdpi.comacs.orgkemdikbud.go.idebi.ac.uk. The synthesis of derivatives is also a significant area, aiming to enhance activity or explore structure-activity relationships (SAR) researchgate.netmdpi.com.

Fluorescent Probe Development: Its robust pH-sensitive fluorescence has led to its application as a valuable fluorescent dye for live imaging. Researchers utilize this compound to study intracellular pH dynamics, visualize acidic organelles, and investigate physiological processes in various cell types and organisms mdpi.commdpi.comresearchgate.netnih.govnih.govsemanticscholar.orgplos.org.

Medicinal Chemistry and Inhibitor Studies: The compound's potent MMP inhibitory and anti-angiogenic properties make it a subject of interest for drug discovery. Research focuses on understanding its precise mechanism of action and synthesizing derivatives with improved potency and selectivity for therapeutic applications, such as in cancer treatment researchgate.netmdpi.comontosight.ainih.gov.

Ecological and Photosynthetic Roles: Emerging research explores this compound's potential ecological functions within sponges, including its role in photosynthesis enhancement for symbiotic algae, by acting as an accessory light-harvesting molecule plos.orgplos.org.

Compound List:

this compound

Oroidin (B1234803)

Manzamine A

Manzamine C

Midpacamide

Agelanin A

Agelanin B

Dibromophakellin

Dibromoisophakellin

Dibromophakellstatin

Sceptrin

Hymenialdisine

Dispacamide A

Ageliferin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2N5 B3039178 Ageladine A CAS No. 643020-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGJAQGTQLMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643020-13-7
Record name Ageladine A
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Biosynthetic Hypotheses and Precursor Incorporation

Proposed Biogenetic Routes to Ageladine A

The prevailing hypothesis for the biogenesis of this compound was put forward by Fusetani et al. mdpi.com This proposed route suggests that the molecule is assembled from two primary building blocks derived from common amino acids. The pathway is considered biogenetically patterned, involving key chemical transformations that lead to the characteristic fused ring system of this compound. mdpi.comresearchgate.net

The core of this hypothesis involves the condensation of a brominated pyrrole (B145914) unit with a histamine-derived moiety. mdpi.com This proposed pathway is outlined below:

StepDescription
1 Formation of precursor fragments from amino acids.
2 Condensation to form an N-vinyl imine intermediate.
3 Intramolecular 6π-azaelectrocyclization of the intermediate.
4 Dehydrogenation to yield the final this compound structure.

This route is supported by the known metabolism of related oroidin (B1234803) alkaloids and has inspired strategies for the total synthesis of this compound. researchgate.net

Involvement of Amino Acid Precursors in Biosynthesis

The proposed biosynthetic pathway for this compound is rooted in the incorporation of specific amino acid precursors. mdpi.com Experiments using radio-labeled amino acids in studies of the broader oroidin family have shown that these metabolites derive from precursors such as proline, histidine, and ornithine. mdpi.com For this compound specifically, proline and histidine are the presumed foundational molecules. mdpi.comresearchgate.net

It is hypothesized that the 4,5-dibromo-1H-pyrrole-2-carbaldehyde portion of this compound originates from proline. mdpi.comresearchgate.net The histamine (B1213489) fragment, which forms the imidazole (B134444) part of the structure, is believed to be derived from the decarboxylation of histidine. mdpi.comresearchgate.net

Precursor Amino AcidCorresponding Fragment in this compound
Proline4,5-dibromo-1H-pyrrole-2-carbaldehyde
HistidineHistamine

Mechanistic Considerations in Proposed Biosynthetic Pathways

The proposed biogenesis of this compound involves key mechanistic steps that are crucial for the assembly of its unique tricyclic structure. mdpi.com After the formation of the two precursor fragments, 4,5-dibromo-1H-pyrrole-2-carbaldehyde and histamine, they are proposed to condense to form an N-vinyl imine, which can also be described as an azatriene. mdpi.com

This linear azatriene intermediate is then poised for a critical ring-closing reaction. The central mechanistic step is a proposed intramolecular 6π-azaelectrocyclization. mdpi.comresearchgate.net This type of pericyclic reaction involves the conversion of the conjugated π-system of the azatriene into a new sigma bond and a dihydropyridine (B1217469) ring. mdpi.com The final step in the proposed pathway is the dehydrogenation of this dihydropyridine intermediate to form the stable aromatic pyridine (B92270) ring of this compound. mdpi.com

Mechanistic StepDescriptionIntermediate/Product
Condensation Reaction between 4,5-dibromo-1H-pyrrole-2-carbaldehyde and histamine.N-vinyl imine (azatriene)
Electrocyclization Intramolecular 6π-azaelectrocyclization of the azatriene.Dihydropyridine intermediate
Dehydrogenation Aromatization of the dihydropyridine ring.This compound

This biogenetically inspired sequence, particularly the 6π-azaelectrocyclization, has been successfully utilized as a key strategy in the total synthesis of this compound, lending further credence to the proposed biosynthetic pathway. researchgate.netnih.govpsu.edu

Total Synthesis and Advanced Synthetic Methodologies

Early Total Synthesis Strategies and Contributions

The initial synthetic routes to Ageladine A were pioneered by several research groups, each establishing a foundational approach to constructing the complex heterocyclic core.

The first total synthesis of this compound was reported by the Weinreb group in 2006, accomplished in 12 steps. mdpi.comnih.gov A key feature of this strategy was the application of a 6π-azaelectrocyclization reaction to form the pyridine (B92270) ring. mdpi.com The synthesis began with the metalation of BOM-protected tribromoimidazole. mdpi.com This was followed by a series of transformations, including a Wittig reaction to form a terminal alkene and subsequent conversion to an N-methoxy imidoyl chloride. mdpi.com The crucial 6π-electrocyclization was then achieved by heating this intermediate in a high-boiling solvent like o-xylene (B151617) to construct the imidazolopyridine core. mdpi.com

A year later, in 2007, Weinreb's group published a second-generation, more convergent synthesis. mdpi.comnih.gov This refined approach also utilized a biomimetically inspired 6π-2-azatriene electrocyclization as the key step for assembling the imidazolopyridine moiety. nih.govpsu.edu A notable improvement in this route was the introduction of the two bromo-substituents at an earlier stage, starting from the commercially available 2-cyanopyrrole, which was then protected as its N-BOM derivative. mdpi.com This strategy addressed the challenges associated with late-stage bromination encountered in the initial synthesis. mdpi.com

Weinreb's First Synthesis (2006) Details
Key Reaction 6π-Azaelectrocyclization
Number of Steps 12
Starting Material BOM-protected tribromoimidazole
Key Intermediates Terminal alkene, N-methoxy imidoyl chloride
Notes Problematic late-stage bromination
Weinreb's Second Generation Synthesis (2007) Details
Key Reaction 6π-2-Azatriene Electrocyclization
Approach Convergent and biomimetically inspired
Starting Material 2-Cyanopyrrole
Improvement Early-stage introduction of bromo-substituents

Following Weinreb's initial report, the Karuso group developed a convergent, biomimetic synthesis of this compound. mdpi.com Their strategy was based on the proposed biogenesis of the natural product, which suggests it is derived from proline and histidine. mdpi.comacs.org The key step in their synthesis was a Pictet-Spengler reaction between N-Boc-4,5-dibromo-2-formylpyrrole (derived from proline) and 2-aminohistamine (derived from histidine). mdpi.comacs.org

Karuso's Synthesis Details
Key Reaction Pictet-Spengler Condensation
Approach Convergent and biomimetic
Reactants N-Boc-4,5-dibromo-2-formylpyrrole and 2-aminohistamine
Initial Method Sc(OTf)₃ as Lewis acid, chloranil (B122849) for dehydrogenation (29% yield)
Optimized Method One-pot, no Lewis acid, Pd/C for dehydrogenation (16% overall yield)

Around the same time as Karuso's first publication, the Ando group also proposed a synthesis of this compound following a similar biosynthetic pathway. mdpi.com A key difference in Ando's approach was the use of a Boc-protected 2-aminohistamine, in contrast to the unprotected version used by Karuso. mdpi.com

This protected amine was subjected to a Pictet-Spengler reaction with SEM-protected 4,5-dibromo-2-formylpyrrole. mdpi.com Notably, this reaction proceeded in a high yield of 80% without the need for a Lewis acid catalyst, which was an improvement over Karuso's initial Lewis acid-mediated method. mdpi.com The work by Ando and his colleague Terashima contributed to the synthesis of numerous this compound analogs, which were instrumental in studying the structure-activity relationship for matrix metalloproteinase (MMP) inhibition. nih.gov

Advanced and Bio-Inspired Synthetic Transformations

More recent synthetic efforts have focused on developing more efficient and innovative methods, including the use of novel chemical entities and bio-inspired cascade reactions to streamline the synthesis of this compound and its derivatives.

A novel approach was developed by the Lindel group, which utilized aza-BODIPY-type boron complexes to achieve the synthesis of this compound. researchgate.netnih.gov This strategy's main advantage was the ability of the boron complex to direct the regioselective dibromination of the pyrrole (B145914) ring. mdpi.comnih.gov

In 2016, Tanaka and colleagues reported an efficient, one-pot synthesis of this compound and its N1-substituted derivatives through a bio-inspired cascade reaction. mdpi.comnih.gov This innovative approach mimics the natural post-translational modification of arginine residues by lipid metabolites. researchgate.net

Development and Synthesis of this compound Analogues and Derivatives

The unique chemical structure and notable biological activities of this compound, particularly its role as a matrix metalloproteinase (MMP) inhibitor and antiangiogenic agent, have spurred considerable research into the synthesis of its analogues and derivatives. mdpi.comnih.gov These efforts aim to elucidate structure-activity relationships (SAR), enhance potency and selectivity for specific biological targets, and explore novel therapeutic applications. mdpi.comelsevierpure.com Synthetic modifications have been focused on several key areas of the molecule, including the pyrrole ring, the central pyridine core, and the 2-aminoimidazole moiety. mdpi.comnih.gov

A variety of synthetic strategies have been employed to generate these derivatives. Biomimetic approaches, such as the Pictet-Spengler reaction, have been utilized to construct the core tricycle of this compound and its analogues. acs.org Other key methodologies include 6π-azaelectrocyclization for forming the pyridine ring and efficient one-pot cascade reactions that allow for the rapid assembly of the molecular scaffold and the introduction of diverse substituents. mdpi.comelsevierpure.comresearchgate.net

Pyrrole Ring Modifications

Modifications to the 4,5-dibromo-1H-pyrrol-2-yl moiety have been a primary focus for understanding its contribution to biological activity. Research has shown that the substituents on the pyrrole ring are critical for MMP-12 inhibitory activity. nih.govnih.gov

Key findings from these studies include:

The two bromine atoms on the pyrrole ring are considered indispensable for potent MMP-12 inhibition. nih.gov

Systematic exploration of substituent effects revealed that a halogen atom (bromine or chlorine) at the 2-position of the pyrrole ring, along with an additional bromine at the 4-position, is highly effective for improving inhibitory activity against MMP-12. nih.gov

This line of inquiry led to the discovery of novel analogues with more potent MMP-12 inhibitory activity than the parent natural product. nih.govresearchgate.net

Further studies replaced the pyrrole ring entirely with other heterocycles like imidazole (B134444), triazole, or tetrazole to probe the role of the pyrrole's acidic proton. mdpi.com The results confirmed that analogues with a halogen at the C-2 position retained inhibitory activity, with a dibromoimidazole derivative showing four-fold greater activity against MMP-12 than this compound. mdpi.com

Table 1: MMP-12 Inhibitory Activity of Selected Pyrrole-Modified this compound Analogues
CompoundModificationMMP-12 Inhibition (IC₅₀)
This compound 4,5-dibromo-1H-pyrrol-2-yl (Reference)Potent
Analogue 4a 2-Chloro, 4-bromo-pyrrol-ylMore potent than this compound
Analogue 4c 2,4-Dibromo-pyrrol-ylMore potent than this compound
Analogue 4o 2-Bromo, 4-chloro-pyrrol-ylMore potent than this compound
Analogue 77 Dibromoimidazole replacement0.86 µM (Four-fold more active)

Pyridine Core Modifications and Bioisosteric Replacements

Another significant area of synthetic exploration has been the modification or replacement of the central imidazo[4,5-c]pyridine core. A notable series of analogues was synthesized where the six-membered pyridine ring was replaced by a seven-membered azepine ring, creating 2-aminoimidazo[4,5-c]azepines. nih.gov

While the six-membered ring derivatives showed limited anticancer effects, the compounds possessing the seven-membered aromatic azepine core demonstrated significant anticancer activity against several human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net These azepine-containing analogues were particularly active against prostate (DU145), melanoma (A2058), and breast cancer (MDA-MB-435) cell lines. mdpi.comresearchgate.net

Table 2: Anticancer Activity of Azepine-Core this compound Analogues
Cell LineAnalogue 79 (IC₅₀)Analogue 80 (IC₅₀)Analogue 81 (IC₅₀)Analogue 82 (IC₅₀)
DU145 (Prostate) 1.8 µM2.5 µM2.3 µM3.5 µM
A2058 (Melanoma) 2.7 µM4.3 µM3.6 µM5.8 µM
MDA-MB-435 (Breast) 2.5 µM3.3 µM2.9 µM4.9 µM

N-Substituted and Fluorescent Derivatives

The development of N-substituted derivatives has opened new avenues for the biological application of the this compound scaffold. mdpi.com A bio-inspired cascade reaction, mimicking the post-translational modification of arginine, has been developed for the efficient, one-pot synthesis of N1-substituted analogues. elsevierpure.comresearchgate.net This methodology allows for the creation of a library of derivatives that were previously inaccessible. researchgate.net

Interestingly, while N-methylation of this compound was found to eliminate inhibitory activity against MMP-2, other N1-substitutions led to compounds with novel biological functions. mdpi.comresearchgate.net A series of 20 N1-substituted derivatives were synthesized and evaluated for their ability to modulate neuronal differentiation. mdpi.com This work revealed that these analogues could selectively activate or inhibit the differentiation of neural stem cells into neurons, a distinct activity from the parent compound. elsevierpure.com This finding highlights how structural modification can successfully alter the native biofunction of a natural product. elsevierpure.com

Furthermore, the inherent pH-dependent fluorescence of this compound has inspired the creation of derivatives as biological imaging tools. researchgate.netawi.denih.gov One such derivative, LysoGlow84, was synthesized via a two-step process involving a Pictet-Spengler reaction. nih.gov LysoGlow84 exhibits strong fluorescence in acidic environments (pH 4) and has been successfully used as a biocompatible dye to stain lysosomes and other acidic compartments in living cells, including mammalian brain cells. nih.gov

Mechanistic Investigations of Biological Activities

Matrix Metalloproteinase (MMP) Modulation and Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. mdpi.com Their roles in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer, make them significant therapeutic targets. mdpi.comresearchgate.net Ageladine A has been identified as an inhibitor of several MMPs. researchgate.netnih.gov

This compound exhibits a broad-spectrum inhibitory activity against various MMP subtypes. Research has demonstrated its ability to inhibit MMP-1, MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13. mdpi.comresearchgate.net The inhibitory concentrations (IC₅₀) highlight a differential potency against these enzymes, indicating a degree of selectivity in its action. researchgate.net For instance, its inhibitory activity against MMP-2 was recorded with an IC₅₀ value of 2.0 µg/mL. researchgate.net

Inhibitory Activity of this compound Against Various MMP Subtypes
MMP SubtypeIC₅₀ (µg/mL)
MMP-11.2
MMP-22.0
MMP-80.39
MMP-90.79
MMP-120.33
MMP-130.47

This table is interactive. Click on the headers to sort the data.

Studies on synthetic analogs of this compound have further illuminated the structure-activity relationship. It has been noted that the two bromine atoms and three NH groups are crucial for its potent inhibitory activity against MMP-12. nih.gov Interestingly, while numerous analogs have been synthesized, none have surpassed the inhibitory activity of the natural this compound against MMP-2, although some have shown enhanced potency against MMP-12. mdpi.comnih.gov

A significant aspect of this compound's mechanism of action is its departure from the typical MMP inhibition pathway. mdpi.com Many MMP inhibitors function by chelating the Zn²⁺ ion located in the catalytic domain of the enzyme. researchgate.net However, kinetic studies have revealed that this compound does not possess this zinc-chelating ability. mdpi.comresearchgate.net This suggests that its inhibitory effect is achieved through an alternative, yet-to-be-fully-determined mechanism. researchgate.net This non-chelating mode of inhibition distinguishes this compound from many conventional MMP inhibitors and opens new avenues for the design of novel therapeutic agents.

The inhibition of MMPs by this compound translates to tangible effects at the cellular level. One of the key consequences is the inhibition of cell migration. mdpi.com Specifically, this compound has been shown to inhibit the migration of bovine aortic endothelial (BAE) cells, a process in which MMPs play a pivotal role through the degradation of the extracellular matrix. mdpi.com This anti-migratory effect, coupled with its MMP inhibitory profile, underscores its potential as an antiangiogenic compound. mdpi.com

Antiangiogenic Pathway Elucidation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases like cancer. nih.gov this compound has been recognized for its antiangiogenic properties, and research has sought to unravel the underlying molecular pathways. nih.govox.ac.uk

The antiangiogenic effects of this compound are multifaceted, involving the inhibition of key processes in endothelial cells. It has been demonstrated to inhibit the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net Furthermore, it downregulates the expression of proteins critical for angiogenesis. researchgate.net

Intriguingly, further investigations have revealed that the antiangiogenic activity of this compound is likely not a direct result of its MMP inhibition. mdpi.com Instead, it is more closely associated with its ability to inhibit specific kinases. mdpi.com this compound and its analogs have been shown to selectively inhibit kinases such as DYRK1A, DYRK2, TYRK2 (JH2 domain), and YSK4. mdpi.com This kinase inhibitory profile presents a more direct explanation for its antiangiogenic effects. mdpi.com

Cellular and Molecular Effects of this compound in Angiogenesis
EffectCellular/Molecular Target
Inhibition of Cell MigrationBovine Aortic Endothelial (BAE) cells
Inhibition of Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)
Kinase InhibitionDYRK1A, DYRK2, TYRK2 (JH2 domain), YSK4

This table is interactive. Click on the headers to sort the data.

A pivotal finding in the study of this compound is the decoupling of its antiangiogenic and MMP inhibitory activities. mdpi.com It has been reported that the angiogenic activity of this compound is not associated with MMP inhibition but is rather a consequence of its kinase inhibitory activity. mdpi.com This distinction is crucial as it positions this compound as a promising scaffold for the development of new, potent, and selective kinase inhibitors for antiangiogenic therapy, independent of its effects on MMPs. mdpi.com

Preclinical Assessment of Antiangiogenic Effects in Model Systems

The antiangiogenic properties of this compound have been evaluated in several preclinical model systems, primarily focusing on its inhibitory effects on key processes of angiogenesis, such as endothelial cell migration and the activity of matrix metalloproteinases (MMPs). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making its inhibition a key target in cancer therapy.

This compound has demonstrated notable inhibitory activity against a range of MMPs, which are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new blood vessel formation. researchgate.net In vitro enzymatic assays have shown that this compound can inhibit MMP-1, MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13. researchgate.net The inhibitory concentrations (IC50) for these enzymes are detailed in the table below, highlighting the compound's broad-spectrum anti-MMP activity. researchgate.net

MMP TargetIC50 (µg/mL)
MMP-11.2
MMP-22.0
MMP-80.39
MMP-90.79
MMP-120.33
MMP-130.47

Furthermore, the antiangiogenic potential of this compound has been assessed through its effect on endothelial cell migration. In an in vitro model using bovine aortic endothelial (BAE) cells, this compound exhibited a 65.9% inhibition of cell migration at a concentration of 25 µg/mL. mdpi.com This finding, coupled with its MMP inhibitory profile, underscores its potential as an antiangiogenic agent. mdpi.com

Interestingly, structural modifications of this compound have led to the development of analogues with even more potent antiangiogenic activity. For instance, certain 2-pyridine and benzothiophene (B83047) analogues have demonstrated lower IC50 values for antiangiogenic activity compared to the parent compound, suggesting that the this compound scaffold is a promising starting point for the development of novel antiangiogenic drugs. mdpi.com

Antiproliferative Effects in Cell Culture Systems

The antiproliferative activity of this compound and its derivatives has been investigated in various human cancer cell lines, revealing that structural modifications are crucial for cytotoxic efficacy. While this compound itself has not been reported to have potent direct antiproliferative effects, certain synthetic analogues have shown significant activity.

Notably, a series of this compound analogs featuring a seven-membered aromatic azepine ring in place of the pyridine (B92270) ring have demonstrated anticancer activity in the low micromolar range. nih.gov These compounds have been shown to be effective against human prostate cancer (DU145), melanoma (A2058), and breast cancer (MDA-MB-435) cell lines. nih.govresearchgate.net

A particularly potent derivative, designated as compound 25, has been the subject of more detailed investigation. This compound has shown significant antiproliferative activity against a panel of human cancer cell lines, including lung cancer (A549), prostate cancer (DU145), cervical cancer (HeLa), and breast cancer (MDA-MB-231). mdpi.com The IC50 values for the antiproliferative activity of compound 25 are presented in the table below. mdpi.com

Cancer Cell LineIC50 (µM)
A549 (Lung)4.42 ± 0.42
DU145 (Prostate)8.73 ± 1.53
HeLa (Cervical)8.67 ± 0.34
MDA-MB-231 (Breast)5.599 ± 1.36

These findings highlight the potential of the this compound scaffold for the development of novel anticancer agents, with specific structural modifications leading to potent inhibition of cancer cell proliferation.

The mechanism underlying the antiproliferative effects of certain this compound derivatives has been linked to the modulation of key intracellular signaling pathways that are often dysregulated in cancer. A significant finding in this area is the identification of an this compound derivative, compound 25, as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. mdpi.comnih.gov

The JAK/STAT3 pathway plays a critical role in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. nih.govmdpi.com Compound 25 has been shown to inhibit STAT3 transcriptional activity in a dose-dependent manner. mdpi.com Mechanistic studies have revealed that this derivative selectively inhibits the phosphorylation of STAT3 at the Tyr705 residue. mdpi.com This phosphorylation event is crucial for the dimerization and nuclear translocation of STAT3, and its subsequent activation of target gene transcription. mdpi.com

Molecular docking studies have suggested that compound 25 can bind to the SH2 domain of STAT3, which is essential for its activation and dimerization. mdpi.com By inhibiting STAT3 phosphorylation, compound 25 effectively reduces the expression of downstream STAT3 target genes that are involved in cell cycle progression and apoptosis resistance. mdpi.com Importantly, this inhibitory effect appears to be selective for STAT3, as the expression of upstream proteins such as p-STAT1 and p-STAT5 are not significantly affected. mdpi.com The targeted inhibition of the STAT3 pathway by this this compound derivative represents a promising strategy for the development of novel anticancer therapeutics. nih.govresearchgate.net

Influence on Neuronal Processes

This compound analogues have been found to exert a significant influence on the differentiation of neural stem cells (NSCs). Research has demonstrated that specific structural modifications to the this compound scaffold can lead to compounds that selectively modulate the fate of NSCs. researchgate.net

In particular, N1-substituted analogues of this compound have been synthesized and shown to either activate or inhibit the differentiation of NSCs into neurons. researchgate.net This modulatory effect is noteworthy for its selectivity, as these compounds have been observed to have a negligible impact on the differentiation of NSCs into astrocytes. researchgate.net This selective influence on neuronal differentiation suggests that the this compound scaffold could be a valuable tool for directing the lineage commitment of NSCs, which has potential applications in regenerative medicine and for studying the molecular mechanisms of neurogenesis.

The underlying mechanism for this activity has been partially elucidated. While this compound and some of its analogues are known to inhibit the kinase DYRK1A, which is involved in suppressing neural proliferation and differentiation, the N1-substitution on the this compound core was found to eliminate this inhibitory activity. mdpi.com This indicates that the modulation of NSC differentiation by these specific analogues may occur through a DYRK1A-independent pathway, highlighting the complexity of the structure-activity relationship of these compounds. mdpi.com

This compound has been shown to interact with neuronal cells in preclinical models, primarily through its use as a fluorescent probe for imaging subcellular compartments. Due to its intrinsic pH-dependent fluorescence and membrane permeability, this compound has been successfully employed to stain acidic vesicles within mouse neuronal cells. mdpi.com

In studies using cultured mouse hippocampal neurons and PC12 cells, this compound was able to effectively label these acidic organelles without exhibiting any apparent toxicity to the cells. mdpi.com This demonstrates a direct interaction of the compound with neuronal cells and its ability to cross the cell membrane and accumulate in specific subcellular structures. The ability to visualize these fast-moving vesicles in live nerve cells makes this compound a useful tool for studying neuronal cell biology and vesicular trafficking. mdpi.com While these studies have primarily focused on the imaging applications of this compound, they provide clear evidence of its interaction with neuronal cells in a preclinical setting.

Structure Activity Relationship Sar Studies of Ageladine a and Analogues

Identification of Key Structural Motifs for Biological Efficacy

SAR studies have successfully identified several structural components of Ageladine A that are indispensable for its biological efficacy, particularly as an MMP inhibitor. The core pharmacophore consists of the fused 2-aminoimidazo[4,5-c]pyridine system linked to a 4,5-dibromo-1H-pyrrole moiety. nih.gov

Key findings highlight the following essential motifs:

The Pyrrole (B145914) Ring: The presence of the pyrrole ring itself is critical. Analogues lacking this heterocyclic component exhibit a significant loss of activity. mdpi.com

Unsubstituted Nitrogen Atoms: The nitrogen atoms on both the pyrrole and imidazole (B134444) rings play a vital role. Studies on N-methylated derivatives of this compound revealed that they possess no inhibitory activity against MMP-2, indicating that the unsubstituted -NH groups are crucial for interaction with the biological target. mdpi.comresearchgate.net

The 2-Amino Group: The 2-amino group on the imidazole portion of the fused ring system is another key feature for maintaining biological activity.

Halogenation: The bromine atoms on the pyrrole ring are not merely passive substituents but are fundamental to the molecule's inhibitory function. The presence and specific placement of these halogens are critical, as discussed in detail in section 5.3. mdpi.comnih.gov

The combination of the planar, aromatic heterocyclic system, the specific hydrogen-bonding capabilities of the -NH groups, and the electronic and steric properties imparted by the bromine atoms collectively define the pharmacophore of this compound required for its biological activity. mdpi.comresearchgate.net

Impact of Pyrrole and Imidazole Moiety Substitutions on Activity

Modifications to the pyrrole and imidazole moieties of the this compound scaffold have produced significant insights into the structural requirements for activity.

N-Methylation: Substitution on the nitrogen atoms of either the pyrrole or imidazole rings has been shown to be detrimental to MMP-12 inhibition. Analogues with methylated pyrrole nitrogen or a methylated imidazole nitrogen (in combination with a methylated 2-amino group) were found to be inactive (IC₅₀ > 100 μM). mdpi.com This underscores the importance of the hydrogen-bonding capacity of these specific nitrogen atoms for target engagement.

Pyrrole Ring Bioisosteres: To further probe the role of the pyrrole ring's acidic proton, researchers have replaced it with other five-membered heterocyclic rings such as imidazole, triazole, and tetrazole. mdpi.com The results were highly informative:

Imidazole Analogues: Replacing the pyrrole with an imidazole ring proved to be an effective strategy. An analogue featuring a dibromoimidazole ring was found to be approximately four times more potent as an MMP-12 inhibitor than this compound itself. mdpi.comnih.gov This suggests that the fundamental properties of the five-membered ring containing two nitrogen atoms are well-suited for activity.

Table 1: Effect of Pyrrole Ring Replacement on MMP-12 Inhibitory Activity
CompoundCore Heterocycle ModificationMMP-12 IC₅₀ (μM)Reference
This compoundDibromopyrrole (Baseline)3.66 mdpi.com
Analogue 77Dibromoimidazole0.86 mdpi.com
Triazole AnalogueTriazoleInactive mdpi.com
Tetrazole AnalogueTetrazoleInactive mdpi.com

The Role of Bromine Substituents in Functional Modulation

SAR studies have established a clear dependency on halogenation for MMP inhibition:

Essentiality of Halogens: The presence of two bromine atoms in the pyrrole ring is considered indispensable for potent inhibition. mdpi.com Analogues with no bromine atoms or only a single bromine atom are significantly less active or completely inactive against MMP-12. mdpi.com

Position of Halogens: A halogen atom at the C-2 position of the pyrrole ring is crucial for inhibitory activity. mdpi.comnih.gov

Enhanced Activity with Polybromination: Increasing the degree of bromination can enhance potency. The introduction of a third bromine atom at the C-4 position of the pyrrole ring was found to significantly increase inhibitory activity. A tri-brominated analogue exhibited an IC₅₀ value of 1.24 μM, making it approximately three times more potent than the naturally occurring this compound against MMP-12. mdpi.com

Table 2: Effect of Bromine Substitution on MMP-12 Inhibitory Activity
Compound AnalogueBromine Substitution Pattern (on Pyrrole Ring)MMP-12 IC₅₀ (μM)Reference
Non-brominated (67)None> 100 mdpi.com
Mono-brominated (65, 66)Single Br> 100 mdpi.com
This compoundDi-brominated (C-2, C-3)3.66 mdpi.com
Tri-brominated (74)Tri-brominated (C-2, C-3, C-4)1.24 mdpi.com

Comparative Analysis of Fused Ring Systems (e.g., six-membered vs. seven-membered rings)

The fused imidazo[4,5-c]pyridine core of this compound, which contains a six-membered pyridine (B92270) ring, is a key structural element. Research into modifying this fused system has revealed that the size of the ring can dramatically alter the compound's biological activity profile.

A study involving the synthesis of this compound analogues focused on comparing the standard six-membered pyridine-based core with a seven-membered azepine-based core (2-aminoimidazo[4,5-c]azepines). nih.gov The synthesized compounds were evaluated for their anticancer effects against several human cancer cell lines. The results showed a stark difference between the two ring systems. researchgate.netnih.gov

Seven-membered Ring (Azepine) Analogues: Only the compounds that possessed the aromatic seven-membered azepine ring system demonstrated anticancer activity, with IC₅₀ values in the low micromolar range. nih.gov

Six-membered Ring (Pyridine) Analogues: The analogues based on the natural six-membered imidazo[4,5-c]pyridine scaffold did not show the same anticancer activity in this specific study.

This finding suggests that expanding the fused ring from a six- to a seven-membered system fundamentally changes the molecule's shape and electronic properties, allowing it to interact effectively with different biological targets, in this case, those relevant to cancer pathways.

Table 3: Comparative Anticancer Activity of Fused Ring Systems
Fused Ring SystemRing SizeObserved Anticancer ActivityReference
2-amino-3H-imidazo[4,5-c]pyridineSix-memberedNot observed nih.gov
2-aminoimidazo[4,5-c]azepineSeven-memberedActive (low μM IC₅₀ values) nih.gov

Design Principles for Novel Pharmacophores Based on this compound Scaffold

The extensive SAR studies on this compound and its analogues have culminated in a clear set of design principles for developing novel pharmacophores. These principles are aimed at optimizing potency, selectivity, and therapeutic profiles by modifying the this compound scaffold.

Key design principles include:

Preservation of the Core Scaffold: The fused 2-aminoimidazo-heterocyclic system serves as the fundamental anchor. While the six-membered pyridine ring is effective for MMP inhibition, expanding it to a seven-membered azepine ring can unlock different activities, such as anticancer effects. nih.gov

Essentiality of the Halogenated Aromatic Moiety: A halogenated five-membered heterocycle (like pyrrole or imidazole) attached to the core is non-negotiable for MMP inhibitory activity. mdpi.com

Strategic Halogenation: The placement and number of halogens are critical for modulating potency. A halogen at the C-2 position of the pyrrole/imidazole is essential, and further halogenation at other positions, such as C-4, can significantly enhance activity. mdpi.comnih.gov

Hydrogen Bonding Capacity: The -NH groups of the pyrrole and imidazole rings, along with the 2-amino group, are crucial hydrogen bond donors. These functionalities should generally remain unsubstituted to preserve interactions with target enzymes like MMPs. mdpi.com

Bioisosteric Replacement: The dibromopyrrole moiety can be successfully replaced with other groups, such as dibromoimidazole, to improve potency. This demonstrates the potential for bioisosteric modifications to fine-tune the electronic and binding properties of the pharmacophore. mdpi.comnih.gov

By adhering to these principles, medicinal chemists can rationally design new generations of this compound-based compounds, moving beyond simple analogues to create novel pharmacophores with potentially improved therapeutic properties for a range of diseases.

Advanced Analytical and Bioimaging Applications

pH-Dependent Fluorescence Characteristics

The fluorescence of Ageladine A is highly sensitive to the surrounding pH, a characteristic that forms the basis of its application as a biosensor. core.ac.uk Its fluorescence intensity is strongest in acidic environments and diminishes significantly in alkaline conditions. ox.ac.uk This pH sensitivity is attributed to the protonation state of the molecule's guanidine (B92328) moiety. core.ac.uk At a neutral to slightly alkaline pH (7-9), the uncharged species is dominant, while in acidic conditions (pH 5-7), the molecule becomes protonated, leading to enhanced fluorescence. researchgate.net

The spectroscopic properties of this compound have been well-characterized, revealing a distinct relationship between pH and fluorescence emission. The compound is typically excited by ultraviolet (UV) light, with a broad excitation range from approximately 325 nm to 415 nm and a maximum excitation peak at 370 nm. spectrabase.comox.ac.uk The resulting emission is in the blue-green range of the visible spectrum, with a peak at 415 nm and a broad emission that can extend beyond 500 nm. spectrabase.comcore.ac.uk

The fluorescence intensity of this compound is highest at a pH of around 3 to 4 and lowest at a pH of 9. nih.govcore.ac.uk The most significant changes in fluorescence intensity occur between pH 6 and 7, making it a particularly sensitive indicator within this physiologically relevant range. nih.govcore.ac.uk The half-maximal pH (pKa), where the fluorescence change is at its midpoint, has been calculated to be 6.26. spectrabase.com This pH-dependent behavior allows for the quantitative estimation of pH in various biological compartments. mdpi.com

Table 1: Spectroscopic Properties of this compound
ParameterValueReference
Excitation Maximum370 nm spectrabase.comcore.ac.uk
Excitation Range325 nm - 415 nm spectrabase.comox.ac.uk
Emission Maximum415 nm spectrabase.comcore.ac.uk
Emission Range415 nm to >500 nm ox.ac.ukmdpi.com
Optimal pH for FluorescencepH 3 - 4 nih.gov
Range of pH SensitivitypH 4 - 8 ox.ac.uk
Region of Largest Fluorescence ChangepH 6 - 7 nih.govcore.ac.uk
Half-Maximal pH (pKa)6.26 spectrabase.com

Due to its ability to readily cross cell membranes, this compound serves as an excellent probe for measuring and imaging intracellular pH (pHi). nih.gov Once inside a cell, it accumulates in acidic compartments where it becomes protonated and highly fluorescent. mdpi.com This allows for the visualization of acidic organelles, such as vesicles in neuronal cells. nih.gov

Researchers have successfully used this compound to monitor dynamic changes in the pH of living cells. spectrabase.com By using ratiometric measurement techniques, which involve exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm) and calculating the ratio of the resulting emission intensities, the influence of dye concentration can be minimized, allowing for a more precise estimation of pH. spectrabase.comcore.ac.uk This method has been employed to detect small shifts in intracellular pH resulting from changes in the extracellular environment, such as acidification or alkalization. spectrabase.comcore.ac.uk

Utilization in Live Cell and Organismal Staining

A key advantage of this compound is its utility as a vital stain for live-cell imaging and for staining whole, transparent organisms without apparent toxicity. ox.ac.ukmdpi.com Its lipophilic nature when uncharged in seawater (pH ~8.1) allows it to permeate tissues throughout an organism. mdpi.com Upon entering the relatively acidic cytosol or specific acidic organelles, the molecule gains a charge, becomes more fluorescent, and is effectively trapped, highlighting these areas. mdpi.commdpi.com

This property has been exploited to visualize and estimate pH in a variety of living systems. For instance, it has been used to stain acidic vesicles in cultured mouse neuronal cells (PC12 and hippocampal neurons). nih.gov Furthermore, it has been applied to whole transparent marine animals to identify tissues with low pH. spectrabase.com Examples include identifying acidic regions in the tentacles and mouth of jellyfish (Nausithoe werneri), acidic aggregates in the tentacles of the sea anemone Metridium senile, and acidic rhabdoids and gonads in the flatworm Macrostomum lignano. mdpi.commdpi.com

Table 2: Applications of this compound in Live Staining
Organism/Cell TypeTissue/Organelle StainedObserved pHReference
Mouse Neuronal Cells (PC12, Hippocampal)Acidic VesiclesNot specified nih.gov
Jellyfish (Nausithoe werneri)Tentacles, Mouth RegionpH 4 - 6.5 mdpi.commdpi.com
Sea Anemone (Metridium senile)Aggregates in TentaclespH ~5 mdpi.commdpi.com
Flatworm (Macrostomum lignano)Rhabdoids, Gonads, Mouth AreaDown to pH 5 mdpi.commdpi.com
Shrimp Larva (Macrobrachium argentinum)Midgut GlandNot specified core.ac.uk

Chromatographic and Spectrometric Methodologies for Research Analysis

The analysis and purification of this compound in research settings rely on a combination of chromatographic and spectrometric techniques. Initial isolation from the hydrophilic extracts of marine sponges like Agelas nakamurai involves bioassay-guided fractionation. mdpi.com This process often begins with solvent partitioning followed by various chromatographic steps. researchgate.net

For purification, High-Performance Liquid Chromatography (HPLC) is a critical tool. researchgate.net Specifically, reversed-phase HPLC using octadecylsilane (B103800) (ODS) columns has been employed in its purification. researchgate.net In cases where racemic mixtures of related compounds are isolated, chiral HPLC is used to resolve and separate the individual enantiomers. nih.gov

The structural elucidation and identification of this compound are heavily dependent on spectrometric methods. nih.gov Mass spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Fast Atom Bombardment (FAB-MS), has been essential for determining its precise molecular weight and formula. nih.govox.ac.uknih.gov Furthermore, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is utilized for profiling and identifying this compound within complex biological extracts. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the compound's complex structure. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, were used to establish the connectivity of atoms and confirm the unprecedented pyrrole-imidazole alkaloid structure. nih.govmdpi.com Common solvents used for NMR analysis of this compound and its analogues include deuterated methanol (B129727) (CD3OD) and dimethyl sulfoxide (B87167) (DMSO-d6). nih.govspectrabase.com

Emerging Research Perspectives and Future Directions

Rational Design and Development of Next-Generation Ageladine A Derivatives

The development of new this compound derivatives is a key area of research, driven by the goal of creating analogues with enhanced potency, selectivity, or entirely new biological functions. mdpi.comelsevierpure.com Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of these next-generation compounds.

Initial studies revealed crucial structural features for its biological activity. For instance, the presence of the two bromine atoms on the pyrrole (B145914) ring is considered essential for MMP inhibition. mdpi.com Similarly, methylation of the nitrogen atoms in either the pyrrole or imidazole (B134444) rings, or the C-2 amino function, led to a loss of activity, suggesting that unsubstituted nitrogens are vital for interaction with biological targets. researchgate.netmdpi.com

Based on these findings, researchers have synthesized and evaluated a significant number of derivatives. researchgate.net These efforts have led to the discovery of compounds with improved inhibitory activity compared to the parent molecule. mdpi.com Key findings from these SAR studies include:

Pyrrole Ring Substitution: The dibrominated pyrrole moiety is critical for MMP inhibitory activity. Analogues lacking these bromine atoms showed no activity. mdpi.com

Nitrogen Substitution: N-methylated derivatives of this compound showed no inhibitory activity against MMP-2, highlighting the importance of the unsubstituted nitrogen atoms. mdpi.comresearchgate.net

Core Structure Modification: Altering the core heterocyclic structure has yielded derivatives with entirely new biological profiles. For example, replacing the dibromopyrrole group with other aromatic systems has been explored. One pyridine (B92270) derivative was found to have more potent activity. researchgate.netelsevierpure.com A derivative known as LysoGlow84, where the brominated pyrrole is replaced by a naphthalene (B1677914) group, was synthesized and identified as a fluorescent dye for staining lysosomes and other acidic compartments in living cells. nih.gov

N¹-Substitution: A series of N¹-substituted this compound derivatives were synthesized and found to be potent inhibitors of the DYRK1A kinase, a target associated with Alzheimer's disease. mdpi.com This discovery opened a new avenue for the therapeutic application of this compound scaffolds beyond cancer and angiogenesis. mdpi.com

These studies demonstrate a successful strategy of using the natural product scaffold as a starting point for creating compounds with altered bioactivity, including selective modulators of neuronal differentiation. mdpi.comelsevierpure.com

Comprehensive Elucidation of Undiscovered Biological Mechanisms and Molecular Targets

While this compound was first identified as an MMP inhibitor, its mechanism of action appears to be unconventional. mdpi.comnih.gov Kinetic studies have shown that, unlike many MMP inhibitors, this compound does not chelate the Zn²⁺ ion in the catalytic domain of the enzyme. researchgate.netmdpi.com This suggests a novel inhibitory mechanism that remains a subject of investigation.

Research has expanded beyond MMPs to identify new molecular targets and pathways affected by this compound and its derivatives. A significant breakthrough was the identification of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as a target. mdpi.com

DYRK1A Inhibition: this compound and certain analogues were found to inhibit DYRK1A, a serine/threonine kinase implicated in neurological conditions like Alzheimer's disease. mdpi.com This finding has prompted the synthesis of further derivatives to optimize this activity and explore their potential as modulators of neural stem cell differentiation. mdpi.com

SIRT6 Inhibition: A derivative of this compound, compound 8a, was found to inhibit SIRT6, a sirtuin deacetylase, both in vitro and in vivo, without affecting MMPs. researchgate.net This discovery points to the potential of the this compound scaffold in developing inhibitors for other enzyme classes.

Neuronal Differentiation: Some N1-substituted analogues have been shown to selectively activate or inhibit the differentiation of neural stem cells into neurons, with minimal effect on astrocyte differentiation. elsevierpure.com This suggests a potential role in regenerative medicine and neuroscience.

The ability of this compound to function as a pH-sensitive fluorescent probe further complicates its biological profile. mdpi.comnih.gov Its accumulation in acidic vesicles within cells, such as lysosomes, could influence cellular processes and represents another potential mechanism of action that requires deeper investigation. mdpi.comnih.gov

Advancements in Sustainable and Scalable Synthetic Approaches

The promising biological profile of this compound spurred considerable effort toward its total synthesis. researchgate.netmdpi.com The first total synthesis was reported in 2006 and involved a 12-step process. nih.govpsu.edu While foundational, this initial route was lengthy, limiting the large-scale production needed for extensive biological studies and drug development.

Bio-inspired Cascade Reactions: Researchers have developed an efficient bio-inspired cascade reaction for the synthesis of this compound and its N1-substituted analogues. researchgate.netelsevierpure.com This one-pot cascade involves an aza-electrocyclization and a novel 2-aminoimidazole formation, which is modeled after the post-translational modification of arginine residues in proteins. researchgate.netelsevierpure.com This method has proven effective for creating analogues that were previously difficult to access synthetically. researchgate.net

Novel Reagents and Strategies: Other synthetic strategies have employed novel approaches to construct the core tricycle and introduce the dibromopyrrole unit. One method utilized aza-BODIPY-type boron complexes to achieve the regioselective dibromination of the pyrrole ring. researchgate.net

These improved synthetic routes are crucial for advancing this compound research. They not only provide a more reliable supply of the natural product but also facilitate the medicinal chemistry efforts needed to explore its full therapeutic potential by enabling the synthesis of a wider array of derivatives. mdpi.com

Integration of this compound Research with Systems Biology and Omics Technologies

The complexity of biological systems requires advanced analytical approaches to fully understand the effects of a bioactive compound like this compound. nih.gov Systems biology, which seeks to understand the emergent properties arising from interactions between molecular components, combined with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful paradigm for this purpose. nih.govresearchgate.net

While specific multi-omics studies focused solely on this compound are not yet widely published, the integration of these approaches represents a clear future direction for the field. Applying these technologies can help to:

Identify New Targets: Unbiased screening using proteomics and metabolomics can identify proteins and metabolic pathways that are altered by this compound treatment, potentially revealing previously unknown molecular targets and off-target effects. nih.govnih.gov

Elucidate Mechanisms of Action: Transcriptomics (RNA-seq) can provide a global view of changes in gene expression following exposure to this compound, offering clues about the signaling pathways and cellular processes it modulates. northeastern.edu Integrating this data with proteomics and metabolomics can create a more comprehensive model of its mechanism of action. nih.govgriffith.edu.au

Construct Predictive Models: By integrating data from multiple omics layers, researchers can construct network models of the biological systems perturbed by this compound. researchgate.netnortheastern.edu These models can help predict the compound's effects, identify key nodes in the network responsible for its bioactivity, and guide the design of next-generation derivatives with improved efficacy and reduced side effects. nih.gov

The application of systems biology and multi-omics will be invaluable for moving beyond a single-target view of this compound's activity and toward a holistic understanding of its impact on cellular networks. nih.govgriffith.edu.au This integrated approach is essential for realizing the full therapeutic potential of this remarkable marine natural product.

Q & A

Q. How does Ageladine A function as a pH-sensitive fluorescent dye in live-cell imaging?

this compound exhibits pH-dependent fluorescence, with maximum emission intensity at pH 4 and minimal intensity at pH 9, making it suitable for intracellular pH monitoring. Its bromination enhances membrane permeability, allowing rapid staining of live cells and transparent organisms (e.g., Hydra) within 10 minutes at 10 μM . For ratiometric measurements, use dual excitation wavelengths (340 nm and 380 nm) and emission filters (470+ nm) to minimize dye concentration dependency, enabling rough pH estimation without precise calibration .

Q. What are the optimal excitation and emission parameters for this compound in fluorescence microscopy?

The excitation maximum is 370 nm (range: 325–415 nm), with peak emission at 415 nm (range: 415–500+ nm) . For precise pH mapping, pair with Fura 2 filter settings (common in physiology labs) and avoid UV light overexposure to prevent photobleaching . Use a concentration range of 1–30 μM for optimal signal-to-noise ratios .

Q. What protocols are recommended for in vivo staining of transparent organisms using this compound?

Incubate whole organisms (e.g., Ciona intestinalis) in 10 μM this compound for 10 minutes at ambient pH. Post-staining, rinse with pH-neutral buffer to remove extracellular dye. Acidic tissues (e.g., lysosomes) show stronger fluorescence, enabling rapid localization . For longitudinal studies, note that this compound is stable for days without cytotoxicity .

Advanced Research Questions

Q. How can researchers reconcile this compound's pH-sensing properties with its reported enzymatic inhibitory effects (e.g., MMPs, kinases)?

this compound inhibits MMP-2, MMP-8, MMP-12 (IC₅₀ ~μM), and kinases like RSK-1/Dyrk1A via non-competitive or mixed inhibition . To isolate pH-sensing effects:

  • Control experiments : Compare results with MMP/kinase-specific inhibitors (e.g., Marimastat for MMPs) .
  • Dose optimization : Use sub-inhibitory concentrations (≤1 μM) for pH imaging to avoid off-target enzyme modulation .
  • Time-resolved assays : Monitor pH changes before enzymatic inhibition kinetics dominate .

Q. What methodological considerations are critical when using this compound in photosynthetic microalgae studies?

this compound enhances photosynthetic O₂ production in Synechococcus bacillaris under UV exposure (paired t-test p = 0.0002) . Key considerations:

  • Light exposure : Limit UV duration to avoid phototoxicity; use neutral-density filters.
  • Dye interference : Validate photosynthetic metrics (e.g., chlorophyll fluorescence) against this compound-free controls .
  • pH calibration : Pre-measure extracellular pH shifts induced by algal metabolism to avoid misinterpretation .

Q. How do variations in this compound concentration affect pH measurement accuracy in ratiometric approaches?

At 20–100 μM, this compound’s half-maximal pH shifts from 6.78 to 7.01, introducing systematic errors . Mitigation strategies:

  • Calibration curves : Generate dye-specific curves at known concentrations and pH levels (4–9) .
  • Intensity normalization : Use ratiometric (340/380 nm excitation) rather than absolute fluorescence values .
  • Cross-validation : Pair with a reference dye (e.g., BCECF) in parallel experiments .

Data Contradictions and Resolution

  • Fluorescence vs. Enzymatic Activity : While this compound’s pH sensitivity is well-documented , its MMP/kinase inhibition may confound studies on angiogenesis or cell migration . Resolve by using conditional knockout models or orthogonal pH sensors (e.g., pHrodo) in enzyme-focused assays.
  • Photosynthetic Enhancement : The O₂ production boost in microalgae contrasts with its anti-angiogenic effects in mammalian systems . Context-dependent mechanisms (e.g., ROS modulation) require species-specific validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.